![molecular formula C14H19N3OS B7746277 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7746277.png)
1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group, an allyl group, and a propoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea typically involves the reaction of allyl isothiocyanate with 4-propoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Allyl isothiocyanate is prepared by reacting allyl chloride with potassium thiocyanate in an organic solvent such as acetone.
Step 2: 4-propoxybenzaldehyde is synthesized by reacting 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.
Step 3: The final step involves the condensation of allyl isothiocyanate with 4-propoxybenzaldehyde in the presence of a catalyst such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Substituted thiourea derivatives
Wissenschaftliche Forschungsanwendungen
1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have shown that thiourea derivatives can inhibit the growth of certain bacteria and viruses.
Medicine: Explored for its potential therapeutic applications. Thiourea derivatives have been studied for their ability to modulate enzyme activity and interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes. Its unique chemical structure makes it a valuable component in the formulation of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The thiourea group is known to form strong hydrogen bonds with biological molecules, which can lead to inhibition or activation of enzymatic processes. Additionally, the allyl and propoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-prop-2-enyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea
- 1-prop-2-enyl-3-[(Z)-(4-methoxyphenyl)methylideneamino]thiourea
- 1-prop-2-enyl-3-[(Z)-(4-ethoxyphenyl)methylideneamino]thiourea
Comparison
Compared to similar compounds, 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea exhibits unique properties due to the presence of the propoxy group. This group enhances the compound’s lipophilicity, which can improve its ability to penetrate biological membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in this compound contributes to its distinct reactivity and binding characteristics, making it a valuable molecule for various scientific applications.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-3-9-15-14(19)17-16-11-12-5-7-13(8-6-12)18-10-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,15,17,19)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTFQDFKHCQFLZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N\NC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
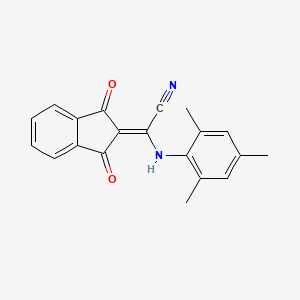
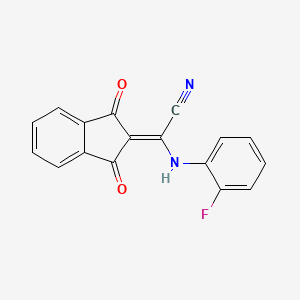
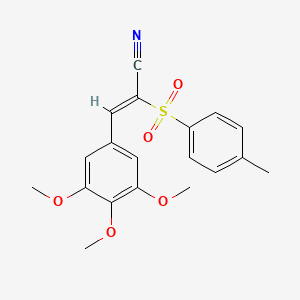
![2-(1,3-dioxoinden-2-ylidene)-2-[3-(trifluoromethyl)anilino]acetonitrile](/img/structure/B7746212.png)
![[3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium](/img/structure/B7746218.png)
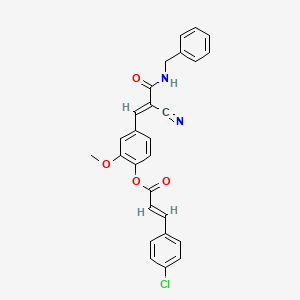
![[4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-(2-tert-butyl-4-methylphenoxy)acetate](/img/structure/B7746238.png)
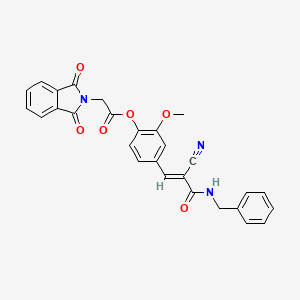
![(E)-2-(benzenesulfonyl)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746254.png)
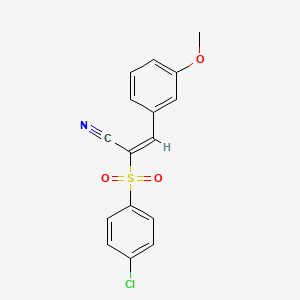
![4-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B7746281.png)
![4-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B7746289.png)
![1-[(Z)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethylthiourea](/img/structure/B7746307.png)
![1-[(Z)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7746311.png)
